Butoxy(ethenyloxy)dimethylsilane

Description

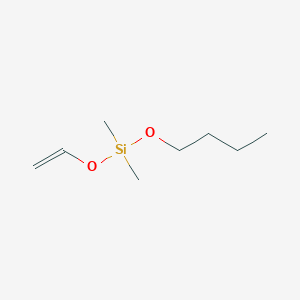

Butoxy(ethenyloxy)dimethylsilane is an organosilicon compound characterized by a silicon atom bonded to a butoxy group (–O–C₄H₉), an ethenyloxy (vinyloxy) group (–O–CH=CH₂), and two methyl groups. Its molecular structure (Si–O–C linkages and unsaturated ethenyloxy moiety) makes it a versatile intermediate in polymer chemistry, crosslinking agents, and silicone-based materials.

Properties

CAS No. |

64487-37-2 |

|---|---|

Molecular Formula |

C8H18O2Si |

Molecular Weight |

174.31 g/mol |

IUPAC Name |

butoxy-ethenoxy-dimethylsilane |

InChI |

InChI=1S/C8H18O2Si/c1-5-7-8-10-11(3,4)9-6-2/h6H,2,5,7-8H2,1,3-4H3 |

InChI Key |

NAAXVAVGMBGDHI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCO[Si](C)(C)OC=C |

Origin of Product |

United States |

Preparation Methods

Classical Alkylation of tert-Butyldimethylsilyl Chloride

The most widely documented synthesis involves the reaction of tert-butyl acetate with tert-butyldimethylsilyl chloride under strongly basic conditions.

Reagents and Conditions

- tert-Butyl acetate (1.0 equiv)

- tert-Butyldimethylsilyl chloride (1.2 equiv)

- n-Butyllithium (1.5 equiv, 2.5 M in hexanes)

- Diisopropylamine (1.5 equiv)

- Solvents: Tetrahydrofuran (THF) and N,N,N,N,N,N-hexamethylphosphoric triamide (HMPA) (3:1 v/v)

- Temperature: 0°C → room temperature

- Yield: 100% (reported)

Procedure

- A mixture of THF and HMPA is cooled to 0°C under nitrogen.

- Diisopropylamine is added, followed by dropwise addition of n-butyllithium to generate the lithium diisopropylamide (LDA) base.

- tert-Butyl acetate is introduced, forming the lithium enolate.

- tert-Butyldimethylsilyl chloride is added slowly, and the reaction is warmed to room temperature.

- The mixture is quenched with aqueous ammonium chloride, extracted with ethyl acetate, and purified via vacuum distillation.

Mechanistic Insights

The LDA deprotonates tert-butyl acetate at the α-position, forming a resonance-stabilized enolate. Nucleophilic attack on the electrophilic silicon atom of tert-butyldimethylsilyl chloride proceeds via an Sₙ2 mechanism, displacing chloride and yielding the silyl ether. HMPA, a polar aprotic solvent, enhances enolate stability and reaction kinetics by disrupting lithium ion pairing.

Reaction Optimization and Challenges

Solvent and Base Selection

The use of HMPA in the classical method raises toxicity concerns, prompting exploration of alternatives like dimethyl sulfoxide (DMSO) or 1,3-dimethyl-2-imidazolidinone (DMI) . However, these solvents may reduce enolate stability, lowering yields.

Temperature Control

Maintaining 0°C during enolate formation is critical to minimize side reactions such as over-alkylation or silyl group migration. Elevated temperatures accelerate reaction rates but risk decomposition of the silyl chloride.

Scalability

The reported 100% yield likely reflects idealized laboratory conditions. Industrial-scale synthesis faces challenges in exotherm management and solvent recovery, necessitating continuous-flow systems or catalytic recycling.

Characterization and Analytical Data

Spectroscopic Analysis

Chromatographic Purity

Gas chromatography (GC) analysis typically shows >98% purity, with retention times correlating with the compound’s volatility under reduced pressure.

Applications in Organic Synthesis

This compound serves as:

- A protecting group for alcohols and amines, leveraging the tert-butyldimethylsilyl (TBS) group’s stability under acidic conditions.

- A precursor in ring-closing metathesis reactions, where the ethenyloxy group participates in olefin formation.

- A monomer in silicone-based polymers , enhancing thermal stability and hydrophobicity.

Chemical Reactions Analysis

Types of Reactions

Butoxy(ethenyloxy)dimethylsilane undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols.

Reduction: It can be reduced to form silanes.

Substitution: The butoxy and ethenyloxy groups can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Various nucleophiles can be used to substitute the butoxy and ethenyloxy groups.

Major Products Formed

Oxidation: Silanols and siloxanes.

Reduction: Silanes.

Substitution: Depending on the nucleophile, various substituted silanes can be formed.

Scientific Research Applications

Butoxy(ethenyloxy)dimethylsilane has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other organosilicon compounds.

Biology: Employed in the modification of biomolecules for improved stability and functionality.

Medicine: Investigated for use in drug delivery systems due to its ability to form stable bonds with various drug molecules.

Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent adhesion properties.

Mechanism of Action

The mechanism of action of butoxy(ethenyloxy)dimethylsilane involves the formation of stable silicon-oxygen bonds. These bonds are highly resistant to hydrolysis and oxidation, making the compound useful in various applications. The molecular targets and pathways involved include the interaction with hydroxyl groups on surfaces and biomolecules, leading to the formation of stable siloxane bonds.

Comparison with Similar Compounds

tert-Butyl-[2-oxyethoxy]dimethylsilane

- Structure : Features a tert-butyl group, a 2-oxyethoxy chain (–O–CH₂–CH₂–O–), and dimethyl substituents on silicon.

- Reactivity : The ether linkage in 2-oxyethoxy may enhance hydrophilicity compared to the ethenyloxy group in the target compound, which is more reactive toward polymerization.

(3,4-Bis(dioxaborolane)butoxy)(tert-butyl)dimethylsilane

- Structure : Contains a butoxy group modified with two 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moieties, a tert-butyl group, and dimethylsilane.

- Synthesis : Prepared via Suzuki-Miyaura cross-coupling reactions, achieving a 48% yield after purification by flash chromatography. This highlights the role of silane-protected intermediates in facilitating boron-based coupling reactions .

- Applications: Serves as a precursor in synthesizing complex organic-inorganic hybrids, contrasting with Butoxy(ethenyloxy)dimethylsilane’s likely use in vinyl-functionalized polymers.

4-(Ethenyloxy)-1-butanol Polymers

- Structure : Polymers incorporating ethenyloxy groups, such as those with chlorotrifluoroethene and ethoxyethene .

- Reactivity: The ethenyloxy group enables radical or ionic polymerization, a trait shared with this compound. However, fluorinated monomers in these polymers exhibit enhanced chemical resistance, unlike the non-fluorinated target compound.

Key Comparison Metrics

Table 1: Structural and Functional Comparison

Reactivity and Stability Insights

- Butoxy Group Stability : discusses γ-butoxy radicals in chlorination reactions, suggesting that butoxy-containing silanes may participate in radical-mediated processes. However, steric hindrance from dimethyl groups in this compound could reduce such reactivity compared to less hindered analogs .

- Ethenyloxy Reactivity : The ethenyloxy group’s susceptibility to hydrolysis or polymerization is critical. For example, polymers in leverage ethenyloxy groups for chain propagation, a property exploitable in silicone-modified materials .

Q & A

Basic: What are the recommended synthetic routes for Butoxy(ethenyloxy)dimethylsilane, and how can reaction conditions be optimized?

Methodological Answer:

this compound is typically synthesized via nucleophilic substitution or hydrosilylation. For example:

- Route 1: Reaction of dimethylchlorosilane with butoxy(ethenyloxy) alcohol in the presence of a base (e.g., triethylamine) under anhydrous conditions.

- Route 2: Hydrosilylation of vinyl ethers using dimethylsilane precursors.

Optimization Tips:

- Use inert atmosphere (N₂/Ar) to prevent oxidation.

- Monitor reaction progress via FT-IR for Si-O bond formation (~1050–1100 cm⁻¹) .

- Purify via fractional distillation under reduced pressure (boiling point can be estimated using PubChem data for analogous silanes) .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR: Identify ethenyloxy protons (δ 4.0–5.5 ppm) and butoxy methylene groups (δ 1.0–1.6 ppm). Compare with tert-butyl-dimethylsilane derivatives for reference .

- FT-IR: Confirm Si-O-C bonds (1050–1100 cm⁻¹) and ethenyl C=C stretching (~1640 cm⁻¹) .

- Mass Spectrometry (EI-MS): Look for molecular ion peaks matching the molecular formula C₈H₁₈O₂Si (exact mass: 174.10 g/mol).

Advanced: How can computational modeling (e.g., DFT) predict the reactivity of this compound in polymer synthesis?

Methodological Answer:

- Use density functional theory (DFT) to calculate bond dissociation energies (BDEs) for Si-O and Si-C bonds, guiding catalyst selection.

- Model steric effects of the butoxy group on reaction kinetics using software like Gaussian or ORCA. Reference PubChem’s conformational data for similar silanes .

- Predict copolymerization behavior with monomers like styrene using Reaxys or Pistachio database parameters .

Advanced: How do substituents (e.g., butoxy vs. tert-butyl) influence the thermal stability of dimethylsilane derivatives?

Methodological Answer:

- Conduct thermogravimetric analysis (TGA) under N₂ to compare decomposition temperatures.

- Correlate stability with substituent electron-donating/withdrawing effects: Butoxy groups may enhance stability via steric hindrance compared to smaller substituents .

- Reference toxicity trends from silane substitution studies (higher substitution → lower reactivity/toxicity) to infer handling precautions .

Basic: What are the key safety protocols for handling this compound in laboratory settings?

Methodological Answer:

- Storage: Keep under inert gas at –20°C to prevent hydrolysis. Use amber glass to avoid light-induced degradation .

- PPE: Wear nitrile gloves and safety goggles; use fume hoods due to potential volatile organic compound (VOC) emissions.

- Spill Management: Neutralize with ethanol/water mixtures to hydrolyze silane bonds safely .

Advanced: How can researchers address contradictions in reported catalytic efficiencies of silane-based catalysts?

Methodological Answer:

- Troubleshooting Framework:

- Verify catalyst purity via GC-MS or elemental analysis.

- Compare solvent polarity effects (e.g., toluene vs. THF) on reaction rates.

- Use kinetic isotope effects (KIEs) to probe rate-determining steps.

- Reference metallocene catalyst studies (e.g., zirconium complexes) for analogous silane reactivity patterns .

Basic: What are the environmental implications of this compound, and how can its biodegradability be assessed?

Methodological Answer:

- Biodegradation Tests: Use OECD 301F (manometric respirometry) to measure CO₂ evolution over 28 days.

- Ecotoxicity: Conduct Daphnia magna acute toxicity assays (EC₅₀) and compare with dimethylsilane screening levels (e.g., 30 µg/m³ for silanes) .

- Hydrolysis Studies: Monitor Si-O bond cleavage in aqueous buffers (pH 4–9) via LC-MS.

Advanced: What strategies improve regioselectivity in hydrosilylation reactions involving this compound?

Methodological Answer:

- Catalyst Design: Use Pt-based Karstedt catalysts or chiral Rh complexes for anti-Markovnikov selectivity.

- Solvent Effects: Polar aprotic solvents (e.g., DMF) favor nucleophilic attack on the ethenyloxy group.

- Computational Screening: Apply machine learning models trained on Reaxys datasets to predict optimal conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.